molecular formula C12H10BrNO2 B095419 (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate CAS No. 18861-58-0

(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate

Cat. No.: B095419
CAS No.: 18861-58-0
M. Wt: 280.12 g/mol
InChI Key: MJGTUYOCBQBORS-JXMROGBWSA-N
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Description

(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate is a high-purity chemical building block with the CAS Number 18861-58-0 and a molecular weight of 280.12 . Its molecular formula is C12H10BrNO2 . This compound is characterized by its (E)-configured acrylate backbone, which features a cyano group and a 4-bromophenyl substituent, making it a versatile intermediate in organic synthesis and materials science research. Researchers value this compound for its potential application in the development of advanced polymers and as a key precursor in the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates. The bromine atom on the phenyl ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of diverse molecular libraries. To ensure stability and longevity, the reagent must be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl (E)-3-(4-bromophenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGTUYOCBQBORS-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418815
Record name NSC637299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18861-58-0
Record name NSC637299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 4-bromobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by an esterification step to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Synthesis Reaction Overview

The general reaction can be summarized as follows:

Ethyl cyanoacetate+4 bromobenzaldehydeBase(E) Ethyl 3 4 bromophenyl 2 cyanoacrylate\text{Ethyl cyanoacetate}+\text{4 bromobenzaldehyde}\xrightarrow{\text{Base}}(E)\text{ Ethyl 3 4 bromophenyl 2 cyanoacrylate}

Organic Synthesis

(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate serves as a building block for synthesizing more complex organic molecules and polymers. Its reactive cyanoacrylate functional group allows for various coupling reactions, making it valuable in developing new chemical entities.

Biological Applications

Research indicates that this compound may act as an intermediate in drug synthesis , particularly for pharmaceuticals targeting specific biological pathways. The presence of the bromophenyl group enhances its pharmacological properties by potentially improving binding affinity to biological targets .

Material Science

In material science, this compound is utilized in producing specialty chemicals and materials with specific properties, such as adhesives and coatings due to its strong bonding capabilities .

Table 1: Comparison of Related Compounds

Compound NameSubstituentConfigurationUnique Features
This compoundBromineEHigh reactivity due to cyano group
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylateChlorineELower reactivity compared to bromine
Ethyl 3-(3-bromophenyl)-2-cyanoacrylateBromineEDifferent position of bromine
Isopropyl 2-cyano-3-(4-methoxyphenyl)acrylateMethoxyEEnhanced solubility due to methoxy group

Table 2: Synthesis Conditions

Reaction StepConditions
Knoevenagel CondensationEthanol or methanol solvent, reflux
PurificationRecrystallization or column chromatography

Case Study 1: Drug Development

A study published in Acta Crystallographica investigated the potential of this compound as an intermediate in synthesizing anti-cancer agents. The research highlighted its ability to enhance the efficacy of certain drug candidates by improving their solubility and stability in biological systems.

Case Study 2: Material Applications

Research conducted on the use of this compound in adhesive formulations demonstrated its effectiveness in creating strong bonds across various substrates. The study found that the addition of this compound significantly improved adhesion properties compared to traditional adhesives, making it suitable for industrial applications .

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the cyano group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares (E)-ethyl 3-(4-bromophenyl)-2-cyanoacrylate with analogs bearing different para-substituents:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (1H NMR δ) Reactivity in Knoevenagel Condensation
This compound Br 280.12 92–94 8.12 (s, 1H) High (strong EWG)
(E)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Cl 235.67 85–87 8.15 (s, 1H) High (moderate EWG)
(E)-Ethyl 3-(4-fluorophenyl)-2-cyanoacrylate F 219.19 78–80 8.08 (s, 1H) Moderate
(E)-Ethyl 3-(4-methylphenyl)-2-cyanoacrylate CH₃ 215.24 68–70 8.05 (s, 1H) Low (EDG reduces reactivity)
(E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate OCH₃ 231.24 74–76 8.10 (s, 1H) Low (EDG reduces reactivity)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromine, chlorine, and fluorine enhance electrophilicity, accelerating reactions like Knoevenagel condensations and cycloadditions. Bromine’s larger atomic size and polarizability may stabilize transition states better than chlorine or fluorine .
  • Electron-Donating Groups (EDGs) : Methyl and methoxy groups reduce reactivity by decreasing the electrophilicity of the α-carbon .
  • Melting Points : Bromine’s higher molecular weight and polarizability result in stronger van der Waals interactions, leading to higher melting points compared to lighter halogens or EDGs .
Crystallographic and Conformational Analysis
  • This compound adopts a syn-periplanar conformation across the C=C bond, with a C4–C8–C9–C10 torsion angle of 3.2° . This planar structure facilitates π-π stacking and intermolecular hydrogen bonding (e.g., C≡N⋯H interactions) .
  • Polymorphism: Analogues like (E)-ethyl 3-(4-methylphenyl)-2-cyanoacrylate exhibit multiple monoclinic polymorphs due to variations in packing modes, influenced by substituent steric effects .

Biological Activity

(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H10_{10}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 280.121 g/mol
  • Structure : The compound features a cyanoacrylate functional group, which is known for its reactivity, alongside a bromophenyl substituent that may enhance its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in drug synthesis. Its potential therapeutic applications are linked to its structural characteristics, which may enhance binding affinity to various biological targets.

The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the cyano group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of target molecules and influence biological pathways.

Interaction with Biological Macromolecules

Studies suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions could be mediated through non-covalent forces such as hydrogen bonding and π-π stacking due to the aromatic nature of the bromophenyl group.

Applications in Drug Development

The compound has been investigated for its potential use in developing pharmaceuticals targeting specific biological pathways. Its unique electronic properties conferred by the bromine atom are believed to enhance its reactivity and interactions compared to other similar compounds.

Comparative Analysis with Similar Compounds

Compound NameSubstituentConfigurationUnique Features
This compoundBromineEHigh reactivity due to cyano group
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylateChlorineELower reactivity compared to bromine
Ethyl 3-(3-bromophenyl)-2-cyanoacrylateBromineEDifferent position of bromine
Isopropyl 2-cyano-3-(4-methoxyphenyl)acrylateMethoxyEPresence of methoxy enhances solubility

The presence of both the bromophenyl and cyano groups in this compound provides distinct reactivity and interaction profiles, contributing to its versatility in scientific research and industrial applications.

Q & A

Q. What are the common synthetic routes for (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation between 4-bromobenzaldehyde and ethyl cyanoacetate. Catalysts such as nitrogen-enriched cobalt ferrite nanoparticles or urea-riched porous organic polymers enhance reaction efficiency under solvent-free conditions. Key parameters include:

  • Catalyst loading : 10–15 mol% for heterogeneous catalysts .
  • Temperature : 80–100°C for 1–3 hours .
  • Solvent-free conditions to minimize side reactions and improve atom economy . Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization (e.g., ethanol/water mixtures) .

Q. How can the E-configuration of the α,β-unsaturated ester be confirmed experimentally?

The E-isomer is confirmed using:

  • NMR spectroscopy : Trans coupling constants (JHα-Hβ ≈ 12–16 Hz) in <sup>1</sup>H NMR .
  • X-ray crystallography : Dihedral angles between the cyano group and aryl ring (typically >150°) .
  • FT-IR : Absence of C=C stretching vibrations near 1650 cm⁻¹, confirming conjugation stabilization .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase) .
  • Elemental analysis : Validate C, H, N composition (±0.3% theoretical values) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 292.01 for C12H10BrNO2) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from polymorphism or solvent-induced conformational changes . Strategies include:

  • Single-crystal XRD : Compare unit cell parameters with reported structures (e.g., monoclinic vs. orthorhombic systems) .
  • Variable-temperature NMR : Detect dynamic conformational equilibria in solution .
  • DFT calculations : Model optimized geometries and compare with experimental data .

Q. What methodologies address challenges in crystallizing this compound for XRD studies?

  • Vapor diffusion : Use ethanol/ethyl acetate mixtures to grow high-quality crystals .
  • Disorder modeling : SHELXL refinement with PART commands to handle disordered ethyl or bromophenyl groups .
  • Twinned data : Apply HKLF 5 format in SHELX for integration .

Q. How does the 4-bromophenyl substituent influence reactivity in Knoevenagel condensations?

The electron-withdrawing bromine enhances electrophilicity of the aldehyde, accelerating enolate formation. Comparative studies with 4-methyl or 4-methoxy derivatives show:

  • Reaction rate : 4-Bromo > 4-CH3 > 4-OCH3 due to inductive effects .
  • Steric effects : Minimal impact from bromine’s van der Waals radius (~1.85 Å) .

Q. What strategies improve catalytic efficiency in large-scale syntheses?

  • Heterogeneous catalysts : Reusable nitrogen-enriched cobalt ferrite nanoparticles (5 cycles without activity loss) .
  • Microwave assistance : Reduce reaction time to <30 minutes with 20–25% energy savings .
  • Flow chemistry : Continuous processing minimizes decomposition .

Methodological Notes

  • SHELX software is critical for XRD refinement. Cite its use for disorder handling and twin resolution .
  • Avoid commercial databases (e.g., Sigma-Aldrich methods) in favor of peer-reviewed protocols .
  • Ethical compliance : For biological studies, validate cytotoxicity via ISO 10993-5 standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate
Reactant of Route 2
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(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.